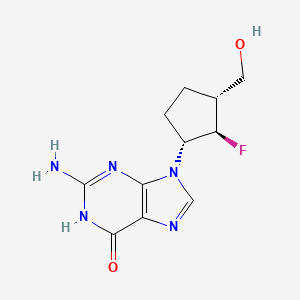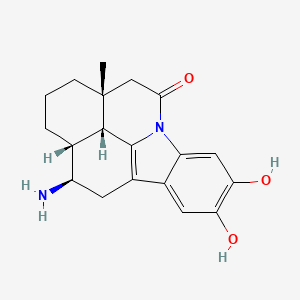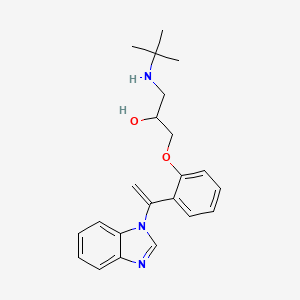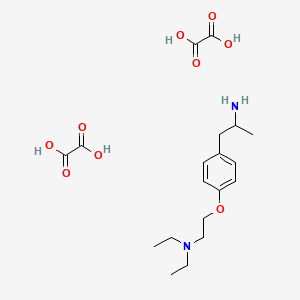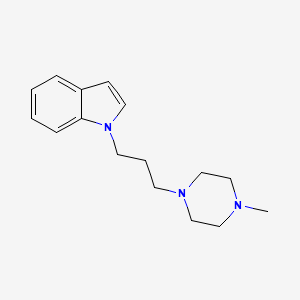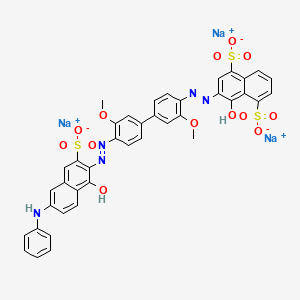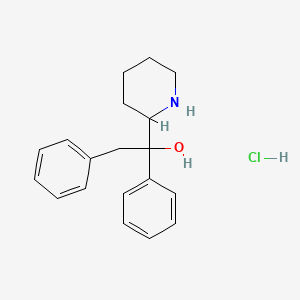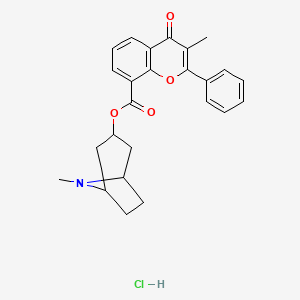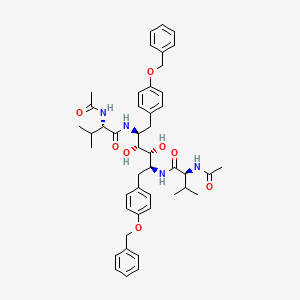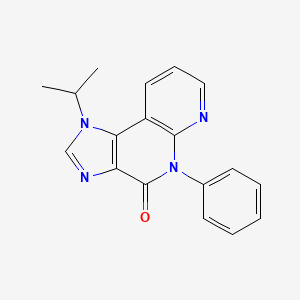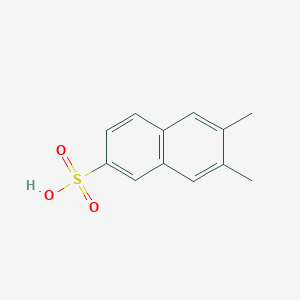
6,7-Dimethyl-2-naphthalenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-2-naphthalenesulfonic acid is an organic compound with the molecular formula C12H12O3S. It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 6th and 7th positions and a sulfonic acid group at the 2nd position. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-2-naphthalenesulfonic acid typically involves the sulfonation of 6,7-dimethylnaphthalene. The reaction is carried out using concentrated sulfuric acid, which introduces the sulfonic acid group at the 2nd position of the naphthalene ring. The reaction conditions, such as temperature and concentration of sulfuric acid, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 6,7-dimethylnaphthalene to a reactor containing sulfuric acid, followed by purification steps to isolate the final product. The industrial process is optimized for efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethyl-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds .
Scientific Research Applications
6,7-Dimethyl-2-naphthalenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-2-naphthalenesulfonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its chemical and biological activities .
Comparison with Similar Compounds
Naphthalene-2-sulfonic acid: Similar in structure but lacks the methyl groups at the 6th and 7th positions.
6,7-Dimethyl-1-naphthalenesulfonic acid: Similar but with the sulfonic acid group at the 1st position instead of the 2nd.
Uniqueness: 6,7-Dimethyl-2-naphthalenesulfonic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of methyl groups at the 6th and 7th positions enhances its stability and influences its interactions in various chemical reactions .
Properties
CAS No. |
474513-38-7 |
|---|---|
Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
6,7-dimethylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C12H12O3S/c1-8-5-10-3-4-12(16(13,14)15)7-11(10)6-9(8)2/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
UKUQORBTNHAVLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


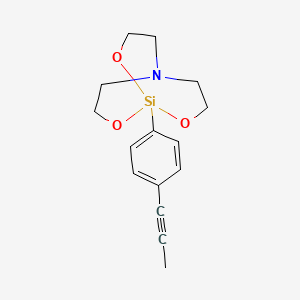
![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
